

Application Notes and Protocols for Labeling Azide-Modified Glycans with Cyanine7 DBCO

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Compound of Interest		
Compound Name:	Cyanine7 DBCO	
Cat. No.:	B13894255	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the fluorescent labeling of azide-modified glycans using Cyanine7 (Cy7) DBCO. This method leverages the principles of bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2][3][4] The process involves two key stages: the metabolic incorporation of an azide-containing sugar analog into cellular glycans, followed by the covalent attachment of the near-infrared fluorescent probe, Cy7 DBCO.[1] This technique enables highly specific and efficient labeling of glycans in various biological contexts, including living cells and in vivo models, without the need for a cytotoxic copper catalyst. The near-infrared emission of Cy7 allows for deep tissue penetration with minimal background autofluorescence, making it ideal for sensitive imaging applications.

The workflow begins with introducing an unnatural monosaccharide containing an azide group, such as N-azidoacetylmannosamine (Ac4ManNAz), into the cellular environment. Cells metabolize this analog and incorporate it into newly synthesized glycans, effectively displaying azide groups on the cell surface. Subsequently, the azide-modified glycans are treated with **Cyanine7 DBCO**. The dibenzocyclooctyne (DBCO) group on the Cy7 molecule reacts specifically and rapidly with the azide group to form a stable triazole linkage, resulting in fluorescently labeled glycoconjugates. This powerful technique is a valuable tool for studying glycan dynamics, identifying and tracking cells, and developing targeted therapeutic strategies.



Data Presentation

Table 1: Properties of Cyanine7 DBCO

Property	Value	Reference
Excitation Maximum (nm)	~750	
Emission Maximum (nm)	~779	-
Reactive Group	Dibenzocyclooctyne (DBCO)	-
Reactivity	Azide	
Chemistry	Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)	_
Solubility	DMSO, DMF	-

Table 2: Recommended Reagent Concentrations for

Cellular Labeling

Reagent	Stock Solution Concentration	Working Concentration	Incubation Time	Reference
Ac4ManNAz	10-25 mM in DMSO	25-50 μM in culture medium	1-3 days	_
Cyanine7 DBCO	1-5 mM in DMSO	10-50 μM in serum-free medium or PBS	30-60 minutes	

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Glycans with Azide Sugars

This protocol describes the incorporation of azide groups into the glycans of cultured mammalian cells using Ac4ManNAz.

Materials:



- Mammalian cells of interest
- Complete cell culture medium
- Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
- Dimethyl sulfoxide (DMSO), sterile
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding: Plate cells in an appropriate culture vessel (e.g., multi-well plates, chamber slides for microscopy) and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).
- Preparation of Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO. Store the stock solution at -20°C for long-term storage.
- Metabolic Labeling: a. On the day of labeling, thaw the Ac4ManNAz stock solution. b. Dilute
 the stock solution into pre-warmed complete cell culture medium to a final concentration of
 25-50 μM. The optimal concentration may vary depending on the cell type and should be
 determined empirically. c. Remove the existing medium from the cells and replace it with the
 Ac4ManNAz-containing medium.
- Incubation: Incubate the cells for 1 to 3 days under their normal growth conditions to allow for the metabolic incorporation of the azido sugar into cellular glycans.
- Washing: After the incubation period, gently wash the cells two to three times with prewarmed PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for fluorescent labeling with Cyanine7 DBCO.

Protocol 2: Fluorescent Labeling of Azide-Modified Glycans with Cyanine7 DBCO

This protocol details the labeling of azide-modified glycans on the cell surface with **Cyanine7 DBCO** via SPAAC.



Materials:

- Azide-labeled cells (from Protocol 1)
- Cyanine7 DBCO
- Dimethyl sulfoxide (DMSO)
- · Serum-free cell culture medium or PBS
- FACS buffer (PBS containing 2% FBS and 1 mM EDTA) for flow cytometry

Procedure:

- Preparation of Cyanine7 DBCO Staining Solution: a. Prepare a 1 mM stock solution of Cyanine7 DBCO in DMSO. b. Immediately before use, dilute the stock solution in serumfree cell culture medium or PBS to a final working concentration of 10-50 μM. The optimal concentration should be determined experimentally.
- Labeling Reaction: a. Add the Cyanine7 DBCO staining solution to the washed, azidelabeled cells. b. Incubate for 30-60 minutes at 37°C, protected from light.
- Washing: a. After incubation, remove the staining solution and wash the cells three to four times with PBS to remove any unreacted Cyanine7 DBCO.
- Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
 - For Fluorescence Microscopy: Image the cells using an appropriate NIR filter set.
 - For Flow Cytometry: Resuspend the cells in FACS buffer and analyze using a flow cytometer equipped with a laser and filter suitable for Cy7 excitation and emission.

Visualization of Experimental Workflow





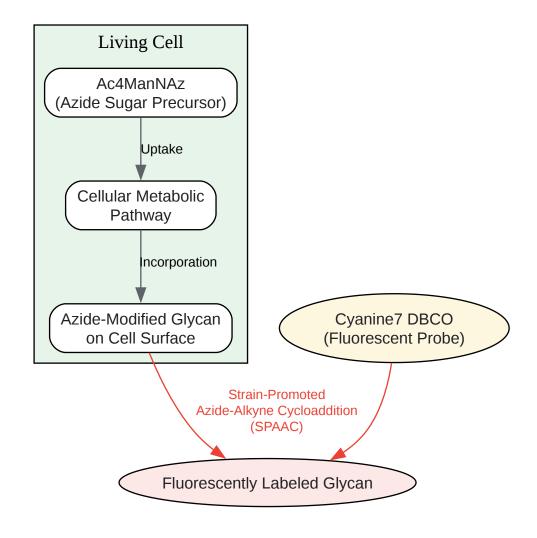
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Caption: Experimental workflow for labeling azide-modified glycans.

Signaling Pathway and Logical Relationship

The underlying principle of this application is not a signaling pathway in the traditional sense, but a bioorthogonal chemical reaction that occurs independently of cellular signaling. The logical relationship is a two-step process: metabolic incorporation of a chemical reporter followed by a specific chemical ligation.





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Caption: Bioorthogonal labeling of cellular glycans.

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